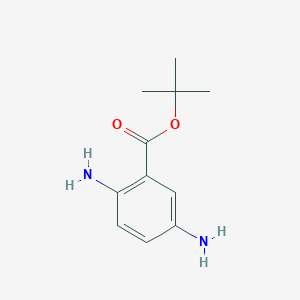

Tert-butyl 2,5-diaminobenzoate

Description

Contextual Significance of Diamino-Substituted Benzoate (B1203000) Esters as Versatile Intermediates

Diamino-substituted benzoate esters, as a class of compounds, are highly valued as versatile intermediates in organic chemistry. Their bifunctional nature, possessing both nucleophilic amino groups and an ester moiety, allows them to serve as key monomers in polymerization reactions. Specifically, they are used as chain extenders or building blocks in the synthesis of polyurethanes and aromatic polyamides (aramids). google.comnih.gov The incorporation of these rigid aromatic diamine units can lead to polymers with excellent thermal stability and superior mechanical properties, such as high tensile strength. google.com

Furthermore, the reactive amino groups are precursors for the synthesis of various heterocyclic compounds. For instance, they can undergo cyclocondensation reactions to form benzimidazoles, which are important scaffolds in medicinal chemistry. The ester group, meanwhile, can be hydrolyzed or modified, adding another layer of synthetic utility. Different isomers of diaminobenzoic acid esters are used to fine-tune the properties of the final products, making them crucial in the development of dyes, pharmaceuticals, and advanced materials. dissertationtopic.netnih.gov

| Isomer Example | Key Application(s) | Reference(s) |

| Methyl 2,4-diaminobenzoate | Intermediate for polyurethane elastomers. | google.com |

| Isobutyl 3,5-diaminobenzoate | Chain extender for polyurethane elastomers with good elastic properties. | google.com |

| 3,5-Diaminobenzoic acid derivatives | Precursors for organogelators and polyamides. | beilstein-journals.orgtandfonline.com |

The Strategic Role of the Tert-butyl Ester Moiety in Chemical Design

The tert-butyl ester is not merely a simple ester; it functions as a critical protecting group for the carboxylic acid in multistep organic synthesis. thieme.de Its strategic importance stems from its unique stability and cleavage properties. Due to the steric bulk of the tertiary butyl group, the ester is highly resistant to cleavage by a wide range of nucleophiles and basic conditions, under which other esters like methyl or ethyl esters would be readily hydrolyzed. thieme.dethieme-connect.com

This stability allows chemists to perform reactions on other parts of the molecule, such as the amino groups of tert-butyl 2,5-diaminobenzoate, without affecting the carboxylic acid functionality. When the synthesis is complete, the tert-butyl group can be removed easily and selectively under mild acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the carboxylic acid. thieme.deyoutube.com This orthogonal deprotection strategy is fundamental in the synthesis of complex molecules, including peptides and pharmacologically active compounds, where precise control over reactive sites is paramount. thieme-connect.com

| Ester Protecting Group | Stability | Common Cleavage Conditions | Reference(s) |

| Methyl Ester | Moderate; sensitive to both acid and base. | Acid or base-catalyzed hydrolysis (e.g., LiOH, HCl). | libretexts.org |

| Benzyl Ester | Stable to base and mild acid. | Hydrogenolysis (e.g., H₂, Pd/C). | libretexts.org |

| Tert-butyl Ester | Stable to base, nucleophiles, and many reducing agents. | Mild acid (e.g., Trifluoroacetic acid, Formic acid). | thieme.dethieme-connect.comlibretexts.org |

Overview of the Research Landscape Pertaining to Aminobenzoate Derivatives

The research landscape for aminobenzoic acid derivatives is both broad and dynamic, spanning medicinal chemistry, materials science, and green chemistry. In medicinal chemistry, these compounds serve as essential building blocks for designing novel therapeutic agents. nih.gov Derivatives of aminobenzoic acid have been shown to possess a wide array of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties. nih.govmdpi.com Researchers are actively exploring new molecular hybrids and formulations to enhance bioavailability and target specific diseases, including cancer and various neuropsychiatric disorders. mdpi.comexplorationpub.com

In materials science, the focus is on utilizing aminobenzoate derivatives as monomers for high-performance polymers. Aromatic polyamides and polyimides synthesized from these monomers exhibit remarkable thermal stability and mechanical strength. tandfonline.com Recent studies have investigated how modifying the core structure, for instance by introducing bulky side groups like tert-butyl, can improve the solubility of these otherwise intractable polymers, making them easier to process into films and fibers. tandfonline.com Furthermore, there is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of aminobenzoic acids and their derivatives, moving away from petroleum-based precursors and towards biocatalysis and more efficient, chemoselective reduction techniques for their dinitro-analogs. dissertationtopic.netresearchgate.netthieme-connect.com

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

tert-butyl 2,5-diaminobenzoate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,12-13H2,1-3H3 |

InChI Key |

ANIREVWMFYABFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)N |

Origin of Product |

United States |

Investigating Chemical Transformations and Reactive Pathways of Tert Butyl 2,5 Diaminobenzoate Derivatives

Reactivity Profiles of the Aromatic Amino Functionalities

Nucleophilic Reactivity in Substitution Reactions

The amino groups of tert-butyl 2,5-diaminobenzoate readily participate in nucleophilic substitution reactions, particularly at acyl carbons. This reactivity is fundamental to forming amide bonds. While aromatic amines are generally less nucleophilic than aliphatic amines, they are suitable partners for acylation reactions, especially with activated carboxylic acid derivatives or under catalytic conditions. The presence of two amino groups offers the potential for mono- or di-substitution, which can be controlled by stoichiometry and reaction conditions.

Amidation Reactions and Formation of Conjugates

Amidation is a key transformation for the amino groups of this compound, enabling the formation of amide conjugates. Direct amidation of esters with amines can be facilitated by base-promoted methods. For instance, systems like DMSO/t-BuOK can promote the direct amidation of unactivated esters, even with weakly nucleophilic anilines. These reactions are often rapid, occurring at room temperature without the need for an inert atmosphere. This approach allows for the coupling of the diaminobenzoate scaffold to various carboxylic acid derivatives, forming stable amide linkages.

| Catalyst/Promoter System | Solvent | Temperature | Substrate Scope |

|---|---|---|---|

| DMSO/t-BuOK | DMSO | Room Temperature | Effective for aromatic amines, including unreactive and deactivated anilines. |

| Zr(Ot-Bu)4-HOAt | - | - | Catalytic system for amidation, though often more effective with alkyl amines. |

| Nickel Catalysis | - | - | Enables direct amidation of esters with aryl amines to form anilides. |

Condensation Reactions, including Schiff Base Formation

The primary amino groups of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically involves heating the reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration process. The formation of a C=N double bond is a versatile method for creating new molecular linkages. Given the two amino groups in the starting material, this can lead to the formation of mono- or bis-Schiff bases, depending on the stoichiometry of the carbonyl compound used.

Transformations Involving the Tert-butyl Ester Group

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its steric bulk prevents it from undergoing reactions under conditions that transform the amino groups. However, it can be selectively removed or converted into other functional groups when desired.

Selective Deprotection Mechanisms of Tert-butyl Esters under Mild Conditions

The tert-butyl ester group is known for its stability under basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions. This allows for its selective removal in the presence of other ester types, such as methyl or benzyl esters.

Mild deprotection can be achieved using various reagents:

Trifluoroacetic Acid (TFA) : A common method involves treating the ester with a solution of TFA in a solvent like dichloromethane (DCM). researchgate.net The reaction proceeds at room temperature via protonation of the ester oxygen, followed by the elimination of isobutylene, which is a stable carbocation. nih.govstackexchange.com

Lewis Acids : Catalysts such as ytterbium triflate and zinc bromide can effect the selective cleavage of tert-butyl esters under mild conditions. niscpr.res.insemanticscholar.org Ytterbium triflate (5 mol%) in nitromethane at 45-50°C can deprotect tert-butyl esters in excellent yields while leaving other esters like benzyl or methyl groups intact. niscpr.res.in

Other Mild Reagents : Aqueous phosphoric acid provides an environmentally benign option for deprotection. organic-chemistry.org Additionally, a combination of tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane can facilitate cleavage without the need for strong acids or high temperatures. acs.org

| Reagent/Catalyst | Solvent | Temperature | Key Features |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common, efficient, forms volatile isobutylene byproduct. researchgate.netstackexchange.com |

| Ytterbium Triflate (Yb(OTf)3) | Nitromethane | 45-50 °C | Highly selective for t-butyl esters over other ester types. niscpr.res.in |

| Magic Blue / Triethylsilane | - | Mild | Catalytic, avoids strong acids or high temperatures. acs.org |

| Aqueous Phosphoric Acid | - | Mild | Environmentally benign and selective. organic-chemistry.org |

| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Mild | Chemoselective hydrolysis in the presence of other acid-labile groups. semanticscholar.org |

Conversion of Tert-butyl Esters to Other Acid Derivatives (e.g., Acid Chlorides)

The tert-butyl ester can be converted into other carboxylic acid derivatives, most notably acid chlorides, which are highly reactive intermediates for further synthesis. This transformation can be achieved directly without the need to isolate the intermediate carboxylic acid.

A one-step method involves reacting the tert-butyl ester with thionyl chloride (SOCl₂) at room temperature. organic-chemistry.orgnih.govacs.org This reaction is highly selective for tert-butyl esters; other esters such as methyl, ethyl, and benzyl esters remain unreactive under the same conditions. organic-chemistry.orgnih.gov The process is believed to be acid-promoted, with HCl playing a key role in the mechanism. organic-chemistry.org This direct conversion provides an efficient route to valuable acylating agents from the stable tert-butyl ester precursor. The resulting acid chloride can then be readily used to form other derivatives like amides and esters. organic-chemistry.org

Redox Chemistry of Aminobenzoate Systems

The redox chemistry of aminobenzoate systems, such as this compound, is governed by the electron-donating amino groups (-NH2) attached to the aromatic ring. While direct electrochemical studies on this compound are not extensively documented, the behavior of analogous compounds like aminophenols and diaminobenzenes provides significant insight into its potential reactive pathways.

The presence of two amino groups on the benzene (B151609) ring makes the system susceptible to oxidation. The electrochemical oxidation of aromatic amines typically involves the transfer of electrons to form radical cations, which can then undergo further reactions like dimerization, polymerization, or reaction with other nucleophiles. For instance, the anodic oxidation of 1,4-diaminobenzene has been shown to form a cation radical, which is a key intermediate in subsequent chemical reactions. rsc.org The stability and fate of this radical are highly dependent on factors such as pH and solvent. rsc.org

In acidic media, the amino groups can be protonated, which can alter the oxidation potential. The oxidation of aminophenols, which contain both amino and hydroxyl groups, demonstrates complex electrochemical behavior, often leading to the formation of polymeric films or quinone-like structures on the electrode surface. nih.gov The relative position of the functional groups (ortho, meta, para) strongly influences the oxidation products and mechanisms. nih.gov For this compound, the amino groups are in a para-like arrangement relative to each other (positions 2 and 5), suggesting that oxidation could lead to quinone-diimine type intermediates. These intermediates are highly reactive and can undergo further transformations.

The general mechanism for the electro-oxidation of a diaminobenzene involves a two-electron, two-proton process. researchgate.net This process can occur in a single two-electron step or two successive one-electron steps, depending on the stability of the intermediate radical cation. researchgate.net

Table 1: Electrochemical Characteristics of Related Aminobenzene Derivatives

| Compound | Oxidation Potential (V) | Medium | Notes |

| o-Aminophenol | 0.86 | 1 M HClO4 | Forms a conducting polymer film. nih.gov |

| m-Aminophenol | 1.1 | 1 M HClO4 | Leads to a blocking, non-conductive film. nih.gov |

| p-Aminophenol | ~0.67 (quasi-reversible) | 1 M HCl | Intermediate species formed during oxidation. organic-chemistry.org |

| 1,4-Diaminobenzene | 0.245 and 0.575 | Neutral buffer | Two-step oxidation mechanism observed. researchgate.net |

This table is illustrative and compiles data from various studies on related compounds to infer the potential behavior of this compound. Exact potentials vary with experimental conditions.

Incorporation into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. nih.govajol.info This approach offers high atom economy, efficiency, and operational simplicity. Aromatic diamines are valuable building blocks in MCRs for the synthesis of diverse heterocyclic scaffolds. nih.gov

Role as an Amine Component in MCRs for Complex Scaffolds

This compound, with its two nucleophilic amino groups, is well-suited to act as the amine component in various MCRs. The two amino groups can react with different electrophiles, leading to the formation of complex cyclic structures. A prominent example of using aromatic diamines in MCRs is the synthesis of 1,5-benzodiazepines. nih.gov

In a typical reaction, an o-phenylenediamine (a 1,2-diaminobenzene) is reacted with two equivalents of a ketone or one equivalent of a β-diketone. rsc.orgnih.govresearchgate.net This condensation reaction efficiently constructs the seven-membered diazepine ring, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. nih.govnih.gov

By analogy, this compound could participate in similar MCRs. The two amino groups can react with carbonyl compounds, such as aldehydes and ketones, to form imines, which are key intermediates in many MCRs like the Ugi and Passerini reactions. organic-chemistry.orgwikipedia.orgwikipedia.org For example, a three-component reaction between an o-phenylenediamine, an aldehyde, and a β-diketone can yield complex fused benzodiazepine systems in a single step. rsc.orgresearchgate.net

The general scheme for such a reaction is as follows:

Condensation of one amino group with an aldehyde to form an imine.

Reaction of the second amino group with a ketone or diketone.

Intramolecular cyclization to form the final heterocyclic product.

This strategy allows for the rapid assembly of complex molecules with multiple points of diversity, depending on the choice of the carbonyl components.

Diversity-Oriented Synthesis Using Diaminobenzoate Esters

Diversity-oriented synthesis (DOS) is a strategy that aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov MCRs are a cornerstone of DOS because they allow for the efficient generation of molecular complexity and diversity from simple building blocks. nih.gov

Diaminobenzoate esters like this compound are excellent starting points for DOS. The core diaminobenzoate scaffold can be combined with various sets of other reactants in an MCR to generate a library of related but structurally distinct compounds. For example, by using the benzodiazepine synthesis model, one could systematically vary the aldehyde and ketone components to produce a large library of diverse benzodiazepine derivatives.

The "build/couple/pair" strategy is often employed in DOS, where simple building blocks are coupled to form a more complex intermediate, which then undergoes intramolecular reactions (pairing) to form different scaffolds. nih.gov A diaminobenzoate can serve as the initial "build" block.

Table 2: Illustrative MCR for Diversity-Oriented Synthesis

| Amine Component | Carbonyl 1 (Aldehyde) | Carbonyl 2 (Ketone/Diketone) | Resulting Scaffold |

| o-Phenylenediamine | Benzaldehyde | Acetone | 1,5-Benzodiazepine |

| o-Phenylenediamine | 4-Chlorobenzaldehyde | Cyclohexanone | Substituted 1,5-Benzodiazepine |

| o-Phenylenediamine | Formaldehyde | Dimedone | Fused Benzodiazepine System |

| o-Phenylenediamine | Various Aldehydes | Various Ketones | Library of Diverse Benzodiazepines |

This table illustrates how varying the inputs in an MCR with a diamine component can lead to a diverse library of products, a key principle of DOS.

By employing this compound in MCR-based DOS strategies, chemists can rapidly access novel heterocyclic structures. The ester group on the ring provides an additional point for modification, further expanding the potential chemical space that can be explored. This approach is highly valuable for generating novel compound libraries for screening in drug discovery and chemical biology. nih.govnih.gov

Applications in Advanced Materials Science and Polymer Chemistry

Precursors for High-Performance Polymers

The compound is a key monomer in the synthesis of high-performance polymers, where its incorporation into the polymer backbone imparts desirable characteristics such as improved solubility, controlled thermal properties, and specific surface energies.

Aromatic polyimides containing tert-butyl substituents are typically synthesized via a conventional two-stage procedure. This process begins with a ring-opening polyaddition reaction between the diamine (such as 1,4-bis(4-aminophenoxy)2,5-di-tert-butylbenzene, a related diamine) and an aromatic tetracarboxylic dianhydride in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). This first step yields a soluble poly(amic acid) precursor. The second step involves thermal or chemical cyclodehydration (imidization) of the poly(amic acid) to form the final polyimide, which can then be processed into films. sci-hub.seresearchgate.net

The strategic incorporation of both fluorine atoms and tert-butyl groups into polyimide structures is a key approach to developing materials with a superior balance of properties, including high thermal stability, excellent optical transparency, and low dielectric constants. mdpi.comnih.gov A common synthetic route involves the polymerization of a diamine containing a tert-butyl group with a fluorine-containing dianhydride, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). rubber.or.krkoreascience.kr

For instance, a set of aromatic copolyimides was synthesized by reacting 6FDA with a mixture of diamines, including 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene (CF3TBAPB) and 3,5-diamino benzoic acid (DABA). mdpi.comnih.gov The synthesis follows a typical two-step method, starting with the formation of a poly(amic acid) solution, which is subsequently chemically imidized to produce the final polymer films. mdpi.comresearchgate.net The presence of the hexafluoroisopropylidene (6F) linkage from 6FDA and the tert-butyl groups from the diamine work synergistically to hinder the formation of intermolecular charge-transfer complexes (CTC), resulting in polyimides that are colorless and highly transparent. rubber.or.krkoreascience.krtitech.ac.jp

The bulky nature of the tert-butyl group exerts a significant steric effect on the polymer architecture, which is a critical tool for modulating the physical properties of polyimides. This steric hindrance disrupts the close packing of polymer chains, which has several important consequences. rubber.or.krkoreascience.krcsic.es

Firstly, it enhances the solubility of the polyimides in common organic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even less polar solvents such as chloroform. researchgate.netresearchgate.net This improved processability is a major advantage over traditional, often intractable, aromatic polyimides. researchgate.net

Secondly, the restriction of segmental chain motion due to the bulky side group typically leads to an increase in the glass transition temperature (Tg). researchgate.net For example, polyimides prepared from 3,3′-di-tert-butylbenzidine and various dianhydrides exhibited high Tg values, with the polyimide from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) reaching a Tg of 375°C. researchgate.net Similarly, polyimides derived from 1,4-bis(4-aminophenoxy)2,5-di-tert-butylbenzene (BADTB) showed glass transition temperatures in the range of 242–298°C. sci-hub.seresearchgate.net However, while increasing Tg, the introduction of tert-butyl groups can sometimes slightly lower the thermal decomposition temperature. rubber.or.krkoreascience.kr

| Diamine Monomer | Dianhydride Monomer | Glass Transition Temperature (Tg) |

|---|---|---|

| 3,3′-di-tert-butylbenzidine | BPDA | 375°C researchgate.net |

| 3,3′-di-tert-butylbenzidine | 6FDA | >330°C researchgate.net |

| 1,4-bis(4-aminophenoxy)2,5-di-tert-butylbenzene (BADTB) | Various | 242–298°C sci-hub.seresearchgate.net |

| 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene (CF3TBAPB) / DABA Copolymers | 6FDA | >260°C mdpi.comnih.govnih.govresearchgate.net |

The incorporation of tert-butyl groups into the polyimide backbone significantly influences the surface characteristics of resulting polymeric membranes, particularly their hydrophobicity and free volume, which are critical for gas separation applications. The nonpolar tert-butyl group increases the hydrophobicity of the polymer surface.

Furthermore, the steric hindrance from these bulky groups prevents efficient chain packing, leading to an increase in the fractional free volume (FFV) within the polymer matrix. csic.es This enhanced free volume facilitates the transport of gas molecules through the membrane. Research on polyimides derived from 1,4-bis(4-aminophenoxy) 2,5-di-tert-butylbenzene (TBAPB) has shown that the contorted, rotation-restricted conformation of the diamine is key to creating membranes with high FFV, resulting in both high gas permeability and selectivity. csic.es Copolymers synthesized from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and diamines including 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene have been specifically developed as gas separation membranes with high resistance to plasticization by condensable gases like CO2. mdpi.comnih.govnih.govresearchgate.net

| Polymer System | Key Feature from Tert-butyl Group | Application Focus | Observed Property |

|---|---|---|---|

| Polyimides from 1,4-bis(4-aminophenoxy) 2,5-di-tert-butylbenzene (TBAPB) | Increased Fractional Free Volume (FFV) | Gas Separation | High permeability and selectivity csic.es |

| Copolyimides from 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene | Steric hindrance and non-polar character | Gas Separation | High plasticization resistance, CO2 permeability around 100 barrer mdpi.comnih.govpreprints.org |

Polyimides are extensively used as alignment layers in liquid crystal displays (LCDs) to control the orientation of liquid crystal (LC) molecules. The surface properties of the polyimide film are paramount in determining the pretilt angle and anchoring energy of the LCs. The introduction of bulky side groups, such as the tert-butyl group, into the polymer structure is an effective strategy for modifying these surface properties.

The presence of nonpolar, bulky tert-butyl groups on the alignment layer can generate a low surface energy, which promotes the vertical alignment of LC molecules. nih.gov Studies on polymers with tert-butyl-substituted side chains, such as 4'-tert-butyl-cyclohexyl-3,5-diaminobenzoate, have demonstrated their ability to induce high pretilt angles in LC cells, which is crucial for twisted-nematic (TN) TFT-LCDs. researchgate.net Additionally, the steric hindrance provided by the tert-butyl group helps to reduce intermolecular CTC formation, leading to alignment layers with excellent optical transparency, a key requirement for display applications. rubber.or.krkoreascience.kr

Beyond polyimides, diamines featuring tert-butyl groups are valuable monomers for the synthesis of other high-performance polymers like aromatic polyamides (aramids) and polyesterimides. A primary challenge with conventional aramids is their poor solubility, which stems from strong interchain hydrogen bonding and rigid backbones. mdpi.com

Incorporating a bulky pendant group like a tert-butyl group via the diamine monomer disrupts this intermolecular hydrogen bonding and hinders chain packing. mdpi.comncl.res.in This structural modification significantly improves the solubility of the resulting polyamides in organic solvents, facilitating their processing into films and fibers. mdpi.comncl.res.in For example, soluble aramids have been successfully prepared using 5-t-butyl-isophthalic acid with various semifluorinated aromatic diamines. mdpi.com By analogy, using a diamine like tert-butyl 2,5-diaminobenzoate would be an effective strategy to achieve similar enhancements in the processability of polyamides and polyesterimides while maintaining good thermal and mechanical properties. mdpi.comncl.res.in

Role in Anionic Ring-Opening Polymerization (AROP) if tert-butyl-activated aziridine (B145994) concepts extend

The functional groups of this compound present a theoretical basis for its application in advanced polymerization techniques, particularly by extending concepts from the anionic ring-opening polymerization (AROP) of aziridines activated by tert-butyl groups. The foundation for this potential lies in the established AROP of tert-butyl aziridine-1-carboxylate (BocAz). nsf.govresearchgate.netnih.gov In this chemistry, the electron-withdrawing tert-butyloxycarbonyl (Boc) group on the aziridine nitrogen activates the strained three-membered ring, making it susceptible to nucleophilic attack and subsequent polymerization. nsf.govnih.gov

This process, known as AROP, offers a pathway to linear polymers, which is a key advantage over the branched structures typically resulting from cationic ring-opening polymerization (CROP). nih.gov The Boc group serves two primary functions: it activates the monomer for AROP and protects the nitrogen atom, preventing branching reactions during polymerization. nih.gov A significant benefit of this approach is that the Boc protecting groups can be cleanly removed post-polymerization using trifluoroacetic acid (TFA) to yield linear polyethyleneimine (lPEI), a polymer with significant industrial and research applications. researchgate.netnih.govosti.gov

Extending this concept, the two primary amine groups on the this compound scaffold could be envisioned as initiation points or as functional handles for creating novel polymer architectures. If each amine group were converted into a tert-butyl-activated aziridine moiety, the resulting difunctional monomer could act as a cross-linking agent in AROP. Polymerization from both ends of the molecule would lead to the formation of a network or cross-linked polymer structure, imparting unique mechanical and thermal properties to the final material. Alternatively, the diaminobenzoate core could be incorporated into a polymer backbone, with the potential for one of the amine groups to initiate AROP of a monomer like BocAz, thereby grafting polymer chains onto the main structure.

The polymerization of BocAz is known to proceed in a controlled manner, allowing for the synthesis of polymers with defined molecular weights. nsf.gov However, a current limitation is the poor solubility of the resulting poly(BocAz), which can lead to premature precipitation and limits the achievable molecular weight. nih.govnih.govosti.gov The incorporation of a bulky and somewhat more soluble unit like the this compound core could potentially modify the solubility characteristics of the resulting polymers, possibly enabling the synthesis of higher molecular weight materials.

| Feature | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Activation Group | The tert-butyloxycarbonyl (Boc) group activates the aziridine ring for AROP. | The amine groups on the diaminobenzoate could be functionalized with Boc-aziridine groups. | nsf.govresearchgate.net |

| Polymer Architecture | AROP of BocAz yields linear polymers (lPEI) after deprotection. | Use as a difunctional monomer could lead to cross-linked or network polymers. | nih.gov |

| Deprotection | Boc groups are readily removed with trifluoroacetic acid (TFA). | The ester and Boc groups would be susceptible to acidic conditions, allowing for post-polymerization modification. | nih.govosti.gov |

| Current Limitation | Poor solubility of poly(BocAz) limits high molecular weight synthesis. | Incorporation of the diaminobenzoate moiety might improve solubility profiles. | nih.govnih.gov |

Design and Synthesis of Organogelators from Diaminobenzoate Scaffolds

Organogelators are low-molecular-mass organic compounds (LMOGs) that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel. The design of effective organogelators relies on a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. mdpi.com Diaminobenzoate scaffolds, such as this compound, are promising candidates for the design of novel organogelators due to their inherent structural features.

The core structure of this compound contains several key elements for promoting self-assembly:

Hydrogen Bonding Sites: The two primary amine groups (-NH2) and the carbonyl group (C=O) of the ester are excellent hydrogen bond donors and acceptors, respectively. These sites can facilitate the formation of extensive, ordered hydrogen-bonding networks, which are often the primary driving force for gelation.

Aromatic Core: The benzene (B151609) ring allows for π-π stacking interactions between molecules, which can reinforce the self-assembled structure and contribute to the stability of the gel network.

Functional Handles: The amine groups serve as convenient points for chemical modification. By attaching long aliphatic chains to these amines via amide linkages, it is possible to introduce van der Waals interactions and create amphiphilic molecules. nih.gov This combination of a rigid, polar head group (the diaminobenzoate) and flexible, nonpolar tails is a common and effective strategy in organogelator design. rroij.com

The synthesis of organogelators from a diaminobenzoate scaffold would typically involve N-acylation of the two amine groups with long-chain fatty acid chlorides or anhydrides. The length and saturation of these alkyl chains can be varied to tune the gelation properties, including the minimum gelation concentration (MGC) and the thermal stability of the gel (Tgel). The bulky tert-butyl group on the ester could also play a role in modulating the packing of the molecules, potentially disrupting crystallinity just enough to favor the formation of fibrous gel networks over precipitation. Researchers have successfully synthesized organogelators from other aromatic amino acid derivatives, demonstrating the viability of this approach for creating materials that can gel a variety of organic solvents and oils. nih.gov

Fabrication of Macrocycles and Porous Organic Frameworks for Adsorption Studies

The distinct geometry and bifunctional nature of this compound make it a valuable building block for the construction of more complex, ordered supramolecular structures such as macrocycles and porous organic frameworks (POFs).

Macrocycles: Macrocycles are large ring-shaped molecules that have attracted significant interest in medicinal chemistry and materials science. nih.gov The synthesis of macrocycles often involves the reaction of bifunctional linear precursors that cyclize to form the final ring structure. mdpi.com this compound can serve as a rigid or semi-rigid component in a linear precursor. The two amine groups can be reacted with, for example, a dicarboxylic acid under conditions that promote amide bond formation. The resulting linear precursor, containing two terminal carboxylic acid groups and the diaminobenzoate unit in the center, could then undergo an intramolecular cyclization reaction (macrolactamization) to yield a macrocycle. The size, shape, and properties of the resulting macrocycle can be systematically varied by changing the length and nature of the linking groups. cam.ac.uk

Porous Organic Frameworks (POFs): POFs, which include Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), are crystalline materials with permanent porosity constructed from molecular building blocks. rsc.orgoaepublish.comnih.gov These materials are widely studied for applications in gas storage, separation, and catalysis. researchgate.net this compound is an ideal candidate for use as an organic linker or strut in the synthesis of POFs.

The two amine groups can participate in condensation reactions with other multitopic monomers, such as trialdehydes, to form crystalline, porous networks held together by strong covalent bonds (e.g., imine bonds), resulting in a COF. The defined substitution pattern of the diaminobenzoate would direct the topology of the resulting framework. The presence of the bulky tert-butyl group within the pores of the framework is particularly noteworthy. This functionalization can be used as a tool for "pore surface engineering," where the size and chemical environment of the pores are precisely controlled. researchgate.netnih.gov As demonstrated with other tert-butyl functionalized COFs, these bulky groups can tune the pore size to match the kinetic diameter of specific gas molecules, leading to high selectivity in gas separation applications. researchgate.netnih.gov For example, a framework built with this linker could be designed for the selective adsorption of larger gas molecules over smaller ones.

| Material Type | Role of this compound | Key Interactions/Reactions | Potential Application | Reference |

|---|---|---|---|---|

| Macrocycles | Rigid building block in a linear precursor | Amide bond formation, macrolactamization | Host-guest chemistry, drug discovery | nih.govmdpi.com |

| Covalent Organic Frameworks (COFs) | Bifunctional organic linker/strut | Imine condensation with aldehyde monomers | Selective gas separation and storage | nih.govresearchgate.netnih.gov |

| Metal-Organic Frameworks (MOFs) | Functionalized organic linker (if carboxylate groups are added) | Coordination with metal nodes | Gas adsorption, catalysis | researchgate.netnih.gov |

Potential in Sensor Technology and Environmental Remediation (as observed for related diaminobenzoates)

The chemical properties of diaminobenzoate derivatives make them suitable for applications in chemical sensing and environmental remediation, primarily due to the reactivity and coordinating ability of the amine functional groups.

Sensor Technology: Chemical sensors operate by converting a chemical interaction into a measurable signal. nih.gov The amino groups on the this compound ring can act as binding sites for various analytes, particularly heavy metal ions. Coordination of a metal ion to the amine groups can perturb the electronic structure of the molecule, leading to a change in its optical properties, such as fluorescence or absorbance. This principle can be harnessed to create colorimetric or fluorescent sensors. For instance, related diaminobenzoic acid derivatives have been investigated as dye precursors, highlighting their chromophoric potential. google.com By incorporating the this compound unit into a polymer or onto a surface, a robust sensor for detecting specific environmental pollutants could be developed.

Environmental Remediation: Environmental remediation focuses on the removal of contaminants from soil, water, and air. mdpi.com Adsorption is a common technique where pollutants are captured on the surface of a material. mdpi.com Porous materials with high surface areas and specific functional groups are excellent candidates for adsorbents. As discussed previously, this compound can be used to construct porous organic frameworks. A POF built from this linker would feature a high density of amine groups lining the pore walls. These amine groups are effective chelating agents for heavy metal ions such as lead (Pb(II)). mdpi.com The porous structure allows contaminated water to flow through, while the amino groups selectively bind and trap the heavy metal ions, effectively removing them from the water. Studies on other amine-functionalized porous polymers have demonstrated high adsorption capacities for Pb(II), suggesting that a framework derived from this compound could be a highly effective material for water purification. mdpi.com

Utility As a Key Synthetic Intermediate for Complex Molecular Architectures

Building Blocks for Heterocyclic Systems

The presence of two amino groups on the aromatic ring makes tert-butyl 2,5-diaminobenzoate a prime candidate for the synthesis of fused heterocyclic systems. The relative positioning of these groups dictates the type of heterocycle that can be formed.

The synthesis of the benzimidazole (B57391) ring system is a cornerstone of medicinal chemistry, traditionally achieved through the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with various carbonyl compounds such as aldehydes or carboxylic acids. wikipedia.orgresearchgate.net This reaction, often referred to as the Phillips-Ladenburg synthesis, involves the formation of a Schiff base followed by cyclization and dehydration to yield the benzimidazole core.

Crucially, this transformation requires the two amino groups to be adjacent (in a 1,2-relationship) on the aromatic ring. This compound, having its amino groups in a 1,4-relationship, is not a direct precursor for the synthesis of benzimidazoles via this classical method. However, its isomer, tert-butyl 3,4-diaminobenzoate , is an ideal substrate for this reaction. chemsynthesis.comusm.edu The general scheme involves the reaction of the 1,2-diamine moiety with a suitable carbonyl-containing reagent.

Table 1: General Conditions for Benzimidazole Synthesis from o-Phenylenediamines

| Reactant | Catalyst/Reagent | Conditions | Product |

|---|---|---|---|

| Aldehydes | Oxidizing agent (e.g., NaHSO₃) or acid catalyst | Varies (e.g., reflux in ethanol) | 2-Substituted Benzimidazole |

| Carboxylic Acids | Strong acid (e.g., PPA, HCl) | High temperature (e.g., >150 °C) | 2-Substituted Benzimidazole |

| Esters/Orthoesters | Acid catalyst | Reflux | 2-Substituted Benzimidazole |

While this compound cannot form benzimidazoles, its 1,4-diamine structure is suitable for forming other heterocyclic systems, such as phenazines. The condensation of a 1,4-diamine with a 1,2-dicarbonyl compound (like an α-diketone) leads to the formation of the phenazine (B1670421) ring system. guidechem.com

The 1,3,5-triazine (B166579) ring, typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is a popular building block for constructing dendrimers and macrocycles due to its trifunctional nature. The chlorine atoms on cyanuric chloride can be substituted sequentially by nucleophiles, such as amines, in a temperature-controlled manner. nih.gov

This compound, with its two nucleophilic amino groups, can serve as a linker in these constructions. By reacting with cyanuric chloride, it can connect multiple triazine units to build larger, complex architectures. For example, reacting two equivalents of a monochloro-triazine derivative with one equivalent of this compound would link the two triazine rings. Alternatively, reacting cyanuric chloride with the diamine under controlled conditions can lead to the formation of polymers, macrocycles, or the core structures of dendrimers. researchgate.netrsc.org The stepwise substitution of cyanuric chloride allows for precise control over the final structure.

Reaction Scheme Example:

Step 1 (0 °C): Reaction of cyanuric chloride with a primary amine.

Step 2 (Room Temperature): Reaction of the resulting dichlorotriazine with this compound.

Step 3 (Elevated Temperature): Reaction of the remaining chlorine atom with another nucleophile to cap the structure or continue branching.

This strategy has been used to synthesize covalent triazine frameworks from 1,4-phenylenediamine and cyanuric chloride, resulting in porous polymers with applications in gas adsorption. rsc.org

Aromatic amines are versatile precursors for a variety of nitrogen- and sulfur-containing heterocycles. rsc.orgresearchgate.net One of the primary methods for synthesizing the benzothiazole (B30560) ring is the reaction of a 2-aminobenzenethiol with aldehydes or carboxylic acids. nih.govnih.gov While this compound does not possess a thiol group, its amino groups can be utilized in alternative synthetic routes.

For instance, an aromatic amine can react with potassium thiocyanate (B1210189) in the presence of bromine to form a 2-aminobenzothiazole (B30445) derivative. This pathway involves the in-situ formation of a thiourea (B124793) intermediate which then undergoes oxidative cyclization. One of the amino groups in this compound could potentially undergo such a transformation, leading to a diaminobenzoate derivative fused with a thiazole (B1198619) ring.

Furthermore, related structures like 2,5-diamino-1,4-benzenedithiol are used to synthesize poly(benzothiazoles), which are high-performance polymers. researchgate.net This highlights the utility of the 2,5-diamino substitution pattern in the broader synthesis of complex sulfur-nitrogen heterocyclic systems.

Chiral Synthesis Exploiting Tert-butyl Ester Functionality

The tert-butyl ester is a widely used functional group in modern organic synthesis, particularly in chiral applications, for two main reasons: its role as a protecting group and its steric influence. fiveable.melibretexts.org

Protecting Group: The tert-butyl ester is stable under a wide range of reaction conditions, including basic, nucleophilic, and mildly acidic environments. However, it can be selectively cleaved under moderately acidic conditions (e.g., using trifluoroacetic acid) or with certain Lewis acids like zinc bromide, often with minimal impact on other acid-labile protecting groups. fiveable.meresearchgate.netacs.org This orthogonality allows for precise deprotection sequences in the synthesis of complex chiral molecules. organic-chemistry.org

Steric Directing Group: The significant steric bulk of the tert-butyl group can be exploited to control the stereochemical outcome of reactions at adjacent or nearby chiral centers. It can block one face of a molecule, forcing an incoming reagent or catalyst to approach from the less hindered side, thereby leading to high diastereoselectivity. This principle is fundamental in asymmetric synthesis for establishing specific stereocenters. While the tert-butyl group itself is not chiral, its presence can be instrumental in transferring chirality from a chiral auxiliary or catalyst to the substrate.

In the context of this compound, the ester group could be used to direct reactions on a side chain attached to one of the amino groups or to protect the carboxylic acid functionality while other transformations are carried out on the molecule.

Table 2: Properties and Utility of the Tert-butyl Ester in Synthesis

| Feature | Description | Typical Reagents for Cleavage |

|---|---|---|

| Acid Labile | Cleaved under acidic conditions via formation of a stable tert-butyl cation. | Trifluoroacetic Acid (TFA), HCl in dioxane, ZnBr₂. |

| Base Stability | Resistant to hydrolysis by common bases like NaOH or LiOH. | N/A |

| Steric Hindrance | Large size influences the approach of reagents, enabling stereocontrol. | N/A |

Precursors in Multi-Step Total Synthesis Endeavors

In the total synthesis of complex natural products and pharmaceuticals, success often relies on a convergent strategy where key fragments, or building blocks, are synthesized separately and then combined. youtube.com this compound is an excellent example of a versatile building block due to the presence of three distinct functional groups on a rigid aromatic scaffold. researchgate.netnih.govresearchgate.net

The differential reactivity of these groups allows for selective and sequential modification:

Amino Groups: The two amino groups can be distinguished. One can be selectively protected (e.g., as a carbamate) while the other undergoes reactions such as acylation, alkylation, or diazotization. This allows for the stepwise introduction of different substituents.

Tert-butyl Ester: The ester group protects the carboxylic acid from participating in reactions targeting the amino groups. At a later stage in the synthesis, it can be hydrolyzed to the free carboxylic acid, which can then be converted into an amide, a different ester, or reduced to an alcohol. wikipedia.org

This "A-B-C" type functionalization pattern makes the molecule a valuable starting point for creating libraries of compounds or for building a specific, complex target molecule where precise control over substituent placement is required. The rigid benzene (B151609) core ensures that the spatial relationship between the functional groups is maintained throughout the synthetic sequence.

Computational Chemistry and Theoretical Investigations of Tert Butyl 2,5 Diaminobenzoate Systems

Electronic Structure Analysis via Density Functional Theory (DFT)

A Density Functional Theory (DFT) analysis of tert-butyl 2,5-diaminobenzoate would be foundational to understanding its electronic properties. Such a study would typically calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. DFT calculations would also map the electron density distribution, revealing the electrophilic and nucleophilic sites on the molecule. This information helps in predicting how the molecule will interact with other chemical species. A molecular electrostatic potential (MEP) map would further visualize the charge distribution, highlighting regions that are electron-rich (typically around the amino groups and carbonyl oxygen) and electron-poor.

Table 1: Hypothetical DFT Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.0 to -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.0 to -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 3.5 to 4.5 eV | Relates to chemical stability and reactivity |

Note: The data in this table is hypothetical and serves as an example of what a DFT study would provide. Actual values would require specific calculations.

Conformational Analysis and Steric Hindrance Effects of the Tert-butyl Group

The presence of a bulky tert-butyl group is expected to have a significant impact on the conformation of this compound. Conformational analysis would involve calculating the potential energy surface of the molecule as a function of key dihedral angles, particularly the rotation around the ester bond and the bonds connecting the amino groups to the aromatic ring. The large size of the tert-butyl group would likely create steric hindrance, restricting rotation and favoring specific conformations that minimize repulsive interactions. libretexts.org This steric strain can influence the planarity of the molecule and the orientation of the substituent groups, which in turn affects its electronic properties and ability to pack in a crystal lattice. In substituted cyclic compounds, bulky groups like tert-butyl preferentially occupy positions that minimize steric crowding. libretexts.orglibretexts.orgnih.gov

Prediction of Reactivity and Reaction Mechanisms

Computational methods are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, this could involve modeling its behavior in various chemical reactions, such as electrophilic aromatic substitution or oxidation of the amino groups. By calculating the activation energies for different potential pathways, researchers can determine the most likely reaction mechanism. For instance, studies on related compounds have used computational models to understand decomposition pathways or the formation of different products under varying conditions. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound and its interactions with other molecules, including solvents or biological macromolecules. An MD simulation tracks the movements of atoms over time, providing insights into how the molecule behaves in a condensed phase. This would be particularly useful for understanding how the compound interacts with its environment, its solubility characteristics, and how it might bind to a receptor site in a biological system.

Study of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are crucial in determining the supramolecular chemistry and bulk properties of materials. nih.govnih.gov In this compound, the two amino groups provide hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. Computational studies would quantify the strength and geometry of these potential intermolecular and intramolecular hydrogen bonds. Furthermore, the aromatic ring allows for π-π stacking interactions between molecules. The interplay between hydrogen bonding and π-π stacking would be a key factor in governing the molecule's self-assembly and crystal structure. nih.gov The bulky tert-butyl group would sterically influence these interactions, potentially leading to unique packing arrangements in the solid state.

Advanced Analytical Characterization Methodologies for Tert Butyl 2,5 Diaminobenzoate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of tert-butyl 2,5-diaminobenzoate.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. In a typical spectrum of this compound, the nine equivalent protons of the tert-butyl group appear as a distinct singlet, usually in the upfield region. The protons attached to the aromatic ring appear as multiplets in the downfield region, with their specific chemical shifts and coupling patterns revealing their substitution pattern. The protons of the two amino groups (-NH₂) often appear as broad singlets.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum will show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino groups and the electron-withdrawing ester group.

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Type of Atom | Chemical Shift (δ, ppm) Range |

|---|---|---|

| ¹H | tert-butyl group (-C(CH₃)₃) | ~1.34 |

| ¹H | Aromatic protons (-ArH) | 6.5 - 8.0 |

| ¹H | Amine protons (-NH₂) | Variable, broad signal |

| ¹³C | Methyl carbons (-C(CH₃)₃) | ~22.1 |

| ¹³C | Quaternary carbon (-C(CH₃)₃) | ~68.1 |

| ¹³C | Aromatic carbons (-ArC) | 113 - 157 |

Mass Spectrometry (MS, HRMS, LSIMS, FAB)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₆N₂O₂), the molecular weight is 208.26 g/mol . In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. Techniques like Fast Atom Bombardment (FAB) and Liquid Secondary Ion Mass Spectrometry (LSIMS) are soft ionization methods that are particularly useful for analyzing non-volatile or thermally sensitive molecules, minimizing fragmentation and providing a clear molecular ion peak.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| [M+H]⁺ (Calculated) | 209.1285 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The presence of the two primary amine groups is indicated by N-H stretching vibrations, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. The carbonyl group (C=O) of the tert-butyl ester gives rise to a strong absorption band around 1690-1760 cm⁻¹. Stretching vibrations of the C-O bond in the ester group are found in the 1210-1320 cm⁻¹ range. Aromatic C=C in-ring stretching vibrations appear in the 1400-1600 cm⁻¹ region, while C-H stretching from the aromatic ring is observed between 3000-3100 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) Range |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Carbonyl (C=O) | Stretch | 1690 - 1760 |

| Aromatic (C=C) | In-ring Stretch | 1400 - 1600 |

| Ester (C-O) | Stretch | 1210 - 1320 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. For this compound (C₁₁H₁₆N₂O₂), this analysis serves as a crucial check for purity and confirms that the empirical formula matches the proposed structure.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 63.44% |

| Hydrogen | H | 1.01 | 16 | 16.16 | 7.74% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.45% |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.37% |

| Total | | | | 208.29 | 100.00% |

Thermal Characterization (e.g., Thermogravimetric Analysis (TGA) for stability, Differential Scanning Calorimetry (DSC) for phase transitions) in Polymer Studies

When this compound is used as a monomer to synthesize polymers, such as polyamides or polyimides, the thermal properties of the resulting materials are of paramount importance. Thermal analysis techniques provide critical information about the behavior of these polymers at different temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. youtube.com For polymers derived from this compound, TGA is used to determine their thermal stability. The output, a TGA curve, shows the temperature at which the polymer begins to decompose, which is a key indicator of its upper service temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de DSC is used to identify phase transitions in polymers. hu-berlin.deeag.com The glass transition temperature (Tg), where an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state, is a critical parameter determined by DSC. hu-berlin.denih.gov For semi-crystalline polymers, DSC can also detect melting temperatures (Tm) and crystallization temperatures (Tc). nih.gov These properties are essential for understanding the processing conditions and physical performance of the polymer.

Table 5: Illustrative Thermal Properties of Polymers Incorporating Diaminobenzoate Moieties

| Polymer Type | Analytical Technique | Parameter | Typical Value Range | Significance |

|---|---|---|---|---|

| Aromatic Polyamide | TGA | Decomposition Temp (Td) | 350 - 500 °C | Indicates high thermal stability |

| Aromatic Polyamide | DSC | Glass Transition Temp (Tg) | 150 - 250 °C | Defines the upper use temperature for structural applications |

| Polyimide | TGA | Decomposition Temp (Td) | > 500 °C | Indicates exceptional thermal stability |

Optical Characterization Techniques for Material Properties

Optical characterization is crucial for evaluating the suitability of this compound derivatives, particularly in applications where transparency, color, and surface appearance are critical material properties. Techniques such as UV-Vis spectroscopy, reflectance measurements, and whiteness index calculations provide quantitative data on how these materials interact with light, which is essential for their use in advanced polymers, films, and coatings.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique used to determine the optical transparency of polymers derived from this compound. The color of aromatic polyamides and polyimides is largely influenced by the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). The structure of the diamine monomer is a key factor in determining the extent of CTC formation and, consequently, the optical properties of the final polymer film.

By analyzing the UV-Vis absorption spectrum of a polymer film, key parameters such as the UV cutoff wavelength (λ_cut) and the percentage of transmittance (%T) at specific wavelengths in the visible spectrum (e.g., 500 nm) can be determined. The cutoff wavelength indicates the point below which the material is opaque to UV radiation, a critical property for UV-shielding applications. High transmittance across the visible spectrum is indicative of a colorless and transparent material.

Research on aromatic polyimides derived from various diamines demonstrates how monomer structure affects optical transparency. For instance, the introduction of bulky, flexible, or fluorine-containing groups can disrupt polymer chain packing, reduce the formation of CTCs, and lead to more transparent, less colored films. While specific data for polymers derived directly from this compound is not extensively published, analysis of structurally analogous polyimides provides insight into expected performance. The table below presents optical transparency data for a series of polyimide films, illustrating the range of properties achievable by modifying the diamine structure.

| Polymer Designation | Diamine Monomer | Dianhydride Monomer | Cutoff Wavelength (λcut, nm) | Transmittance at 500 nm (T500, %) |

|---|---|---|---|---|

| FLPI-1 | FDAADA | FDAn | 364 | 80.1 |

| FLPI-2 | ABTFMB | FDAn | 348 | 85.2 |

| FLPI-3 | MABTFMB | FDAn | 351 | 87.1 |

| PI-ref1 | FDAADA | 6FDA | 365 | 85.0 |

| PI-ref3 | MABTFMB | 6FDA | 345 | 88.9 |

Data synthesized from studies on fluorene-containing aromatic polyimide films to demonstrate representative optical properties. nasa.gov

Reflectance Measurements

Reflectance measurements are used to characterize the surface of materials derived from this compound. Techniques such as Attenuated Total Reflectance (ATR) and infrared reflection-absorption spectroscopy are valuable for analyzing the chemical structure and molecular orientation of thin polymer films without requiring sample destruction. core.ac.ukresearchgate.net

In ATR-FTIR, an infrared beam is directed into a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in contact with it. This allows for the analysis of the surface chemistry of a polymer film, which is particularly useful for identifying functional groups and studying surface degradation or modification.

Reflection-absorption spectroscopy is employed for the quantitative structural analysis of very thin films on metallic substrates. researchgate.net By comparing the reflection-absorption spectrum with a standard transmission spectrum, the orientation of molecular chains and specific functional groups relative to the substrate can be determined. researchgate.net This is critical for applications in electronics and coatings where the molecular arrangement at interfaces governs performance.

Whiteness and Yellowness Index

The color of a polymer is a key aesthetic and functional property. For materials intended for optical applications or as coatings, a high degree of whiteness and low yellowness is often required. Whiteness is a measure of how closely a surface approaches an ideal reflecting diffuser, which reflects light equally at all wavelengths. xrite.com

The color of a material can be quantified using the CIE Lab* color space, a three-dimensional model where L* represents lightness, and a* and b* represent the green-red and blue-yellow color components, respectively. wikipedia.orgkonicaminolta.us From these coordinates, a Whiteness Index (WI) can be calculated according to standards like ASTM E313 or CIE. xrite.comkonicaminolta.eu A higher WI value corresponds to a whiter appearance.

Conversely, the Yellowness Index (YI) is a measure of the shift in color from white or colorless towards yellow. xrite.com A lower YI value indicates a less colored, more transparent, or whiter material. nih.gov The YI is a critical parameter for evaluating the quality and stability of aromatic polymers, as yellowing can occur due to thermal degradation or UV exposure. The introduction of specific chemical structures, such as bulky pendant groups or fluorinated moieties in the diamine monomer, can inhibit the charge-transfer mechanisms responsible for color, resulting in polymers with a lower YI. nih.gov

The following table shows the Yellow Index (b*) for several polyimide films, demonstrating how the choice of monomer can significantly impact the color of the resulting material.

| Polymer Designation | Diamine Monomer | Dianhydride Monomer | Yellow Index (b*) |

|---|---|---|---|

| FLPI-1 | FDAADA | FDAn | 5.20 |

| FLPI-2 | ABTFMB | FDAn | 1.01 |

| FLPI-3 | MABTFMB | FDAn | 1.04 |

| PI-ref1 | FDAADA | 6FDA | 4.97 |

| PI-ref2 | ABTFMB | 6FDA | 0.98 |

Data derived from studies on the color parameters of aromatic polyimide films. nasa.gov A lower b value indicates less yellowness and a higher degree of colorlessness.*

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental responsibility is driving the development of green and sustainable synthetic processes for key chemical building blocks. chemsrc.com For aromatic amines, this involves moving away from petroleum-based feedstocks and hazardous reagents toward bio-based resources and eco-friendly catalytic systems. chemsrc.com

Future research into the synthesis of Tert-butyl 2,5-diaminobenzoate is likely to prioritize these green principles. A key area of exploration will be the use of renewable raw materials. For instance, lignin (B12514952), a complex polymer abundant in biomass, can be broken down into valuable aromatic monomers. Methodologies are being developed to convert lignin-derived molecules like 4-propylguaiacol into dialkoxyanilines through processes such as Beckmann rearrangement, which introduces the amine group. Adapting such bio-based routes could provide a sustainable pathway to precursors for this compound, reducing reliance on fossil fuels.

Another critical trend is the adoption of environmentally benign reaction conditions. This includes the use of enzymatic catalysis and processes that minimize waste by using cheaper, bulk chemicals and avoiding purification methods like column chromatography. Research into eco-sustainable synthesis of substituted aromatic diamines has also involved strategies like catalytic hydrogenation for reduction steps, which are cleaner alternatives to traditional reducing agents. The development of such routes would not only lower the environmental impact but also potentially improve the economic viability of producing this compound on a larger scale.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Feature | Traditional Synthesis | Future Green Synthesis |

| Starting Materials | Petroleum-derived aromatics | Bio-based feedstocks (e.g., lignin derivatives) |

| Key Reactions | Nitration followed by reduction | Biocatalysis, Beckmann rearrangement |

| Reagents | Harsh acids, heavy metal catalysts | Enzymes, eco-friendly catalysts |

| Solvents | Volatile organic compounds | Aqueous systems, recyclable solvents |

| Purification | Chromatography | Precipitation, crystallization |

| Sustainability Goal | High yield | High atom economy, low E-factor, renewable carbon source chemsrc.com |

Exploration of Novel Material Applications with Tunable Properties

Aromatic diamines are fundamental monomers for synthesizing high-performance polymers like polyamides and polyurethanes. The specific structure of this compound, with its distinct functional groups, offers intriguing possibilities for creating novel materials with precisely controlled characteristics.

The two amine groups can react with dicarboxylic acids or their derivatives to form polyamides, or with isocyanates to form polyurethanes. The bulky tert-butyl group attached to the ester is expected to influence the polymer's physical properties significantly. It can disrupt chain packing, potentially leading to polymers with increased solubility, lower crystallinity, and improved processability compared to those made from simpler diamines like m-phenylenediamine. Furthermore, the ester group provides a site for post-polymerization modification. For instance, the tert-butyl group could be selectively removed under acidic conditions to reveal a carboxylic acid, which could then be used to cross-link the polymer, graft on other molecules, or alter the material's hydrophilicity and charge.

This "tunability" is a key driver of modern materials science. By systematically varying the co-monomers used in polymerization with this compound, researchers could create a library of polymers with a wide range of thermal, mechanical, and optical properties. These materials could find applications as advanced coatings, membranes for separations, or matrices for composite materials. Oxidative polymerization of aromatic diamines is another route to produce multifunctional, conductive polymers, and the unique electronic nature of this monomer could yield materials with interesting redox and electrochromic properties.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is an increasingly powerful tool for accelerating the design and discovery of new molecules and materials. Methods like Density Functional Theory (DFT) are particularly well-suited for studying aromatic compounds, allowing for the accurate prediction of molecular structures, electronic properties, and reactivity.

Future research on this compound will likely employ advanced computational modeling to predict its behavior and guide experimental work. DFT calculations can be used to determine key quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's reactivity and can help predict its suitability as a monomer for polymerization or its stability under various conditions. Furthermore, DFT can model the vibrational spectra (IR and Raman) of the molecule, which aids in its characterization.

Beyond the single molecule, computational models can predict the properties of polymers derived from this compound. By simulating polymer chain interactions and conformations, researchers can estimate material properties like glass transition temperature, mechanical modulus, and solubility. This predictive capability allows for the in silico screening of numerous potential polymer structures before committing to costly and time-consuming laboratory synthesis. Coupling these computational predictions with machine learning algorithms can further accelerate the discovery of new materials with desired performance characteristics, creating a closed-loop system for optimized polymer design.

Table 2: Key Computational Descriptors and Their Significance

| Computational Method | Descriptor | Predicted Property/Application |

| Density Functional Theory (DFT) | HOMO/LUMO Energy Gap | Chemical reactivity, electronic properties |

| DFT | Net Atomic Charges | Basicity of amine groups, reaction site prediction |

| DFT | Vibrational Frequencies | IR/Raman spectra for characterization |

| Molecular Dynamics (MD) | Polymer Chain Conformation | Solubility, crystallinity, mechanical strength |

| Machine Learning (ML) | Structure-Property Relationships | Accelerated discovery of optimal polymer formulations |

Integration of this compound into New Cascade or Multicomponent Reaction Sequences

Modern organic synthesis emphasizes efficiency, often through the use of cascade or multicomponent reactions where multiple chemical bonds are formed in a single operation. These elegant reaction sequences minimize waste, reduce purification steps, and provide rapid access to molecular complexity. The unique arrangement of functional groups in this compound makes it an ideal candidate for integration into such advanced synthetic strategies.

The presence of two distinct nucleophilic amine groups, along with the electronically modified aromatic ring, opens up possibilities for novel transformations. For example, researchers are developing new methods for the divergent synthesis of complex heterocyclic structures, such as quinolines, from simple anilines and other building blocks. This compound could serve as a versatile starting material in such reactions, where the two amines could react sequentially or selectively to build intricate molecular architectures.

Another emerging area is the use of traceless directing groups in C-H functionalization reactions. While not directly applicable to the amine groups themselves, the principles of using one functional group to direct a reaction at another site could be applied. For instance, one amine could be temporarily protected and modified to direct a C-H activation at an adjacent position on the ring, followed by deprotection and further reaction at the amine. The integration of this compound into multicomponent reactions, where three or more reactants combine in a single pot, could lead to the rapid generation of libraries of novel compounds for applications in medicinal chemistry or materials science.

Q & A

Q. What methodological approaches are recommended for optimizing the synthesis of tert-butyl 2,5-diaminobenzoate in academic laboratories?

To optimize synthesis, employ factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading . For example, a 2³ factorial design can identify interactions between variables, reducing trial-and-error experimentation. Orthogonal design (e.g., Taguchi methods) is also effective for multi-factor optimization, particularly when balancing yield and purity . Key analytical tools like HPLC or GC-MS should validate product formation and monitor intermediates .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

Use accelerated stability studies under controlled environments (e.g., varying pH, temperature, and humidity) to assess degradation pathways. Pair spectroscopic methods (e.g., NMR for structural integrity) with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life . Note contradictions in degradation data may arise from differences in analytical sensitivity (e.g., FID vs. PID detectors in GC analysis) .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Assign peaks to confirm amine and tert-butyl groups (e.g., δ ~1.3 ppm for tert-butyl protons).

- Mass Spectrometry (MS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

- FT-IR : Identify NH₂ stretches (~3300–3500 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) .

Cross-validate results with elemental analysis to resolve ambiguities in purity assessments.

Q. How can solubility profiles of this compound be systematically evaluated for solvent selection?

Apply Hansen solubility parameters (HSPs) to predict miscibility in polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents. Experimental validation via turbidimetric titration or dynamic light scattering (DLS) can resolve discrepancies between predicted and observed solubility .

Advanced Research Questions

Q. What computational modeling strategies are suitable for predicting the reactivity of this compound in catalytic systems?

Leverage density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and identify reactive sites. COMSOL Multiphysics can simulate reaction kinetics under flow conditions, while AI-driven platforms (e.g., neural networks) optimize catalytic turnover . Validate predictions with in situ FT-IR or Raman spectroscopy .

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

Conduct meta-analysis of existing datasets to identify confounding variables (e.g., assay protocols, cell lines). Use QSAR models to correlate structural modifications (e.g., substituent effects on the benzoatemoiety) with activity trends. Experimental replication under standardized conditions (e.g., OECD guidelines) is critical .

Q. What experimental designs are recommended for validating the role of this compound in multi-step organic syntheses?

Adopt quasi-experimental designs with control groups to isolate the compound’s contribution to reaction outcomes. For example, compare yields in the presence/absence of this compound during Suzuki-Miyaura coupling. Use DoE (Design of Experiments) to minimize bias in variable selection .

Q. How can isotopic labeling (e.g., ¹⁵N) clarify mechanistic pathways involving this compound?

Incorporate ¹⁵N-labeled amines to track nitrogen migration in reactions like reductive amination. Analyze isotopic distribution via LC-MS/MS or isotope ratio mass spectrometry (IRMS). This approach resolves ambiguities in proposed mechanisms, such as whether intermediates involve free amines or protected species .

Q. What strategies mitigate data variability in chromatographic analysis of this compound degradation products?

Implement surrogate standards (e.g., 2,5-dibromotoluene) to correct for recovery inefficiencies in GC-FID/PID workflows . Validate method robustness via inter-laboratory studies and adherence to ICH Q2(R1) guidelines for analytical validation.

Q. How can ontological frameworks guide the interpretation of conflicting data in this compound research?

Adopt a critical realist perspective to distinguish between measurement artifacts (e.g., instrument drift) and true chemical phenomena. For instance, contradictions in thermal stability data may reflect divergent epistemological assumptions (e.g., whether decomposition is entropy- or enthalpy-driven) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products